ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate
Description
Ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a complex substituent framework. Its structure includes:
- A thiophene ring substituted with an acetyl group at position 5, a methyl group at position 4, and an ethyl carboxylate at position 2.
- A (2E)-propenoylamino group at position 2, linked to a 3-methoxy-4-(pentyloxy)phenyl moiety.
Properties
Molecular Formula |
C25H31NO6S |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[(E)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H31NO6S/c1-6-8-9-14-32-19-12-10-18(15-20(19)30-5)11-13-21(28)26-24-22(25(29)31-7-2)16(3)23(33-24)17(4)27/h10-13,15H,6-9,14H2,1-5H3,(H,26,28)/b13-11+ |
InChI Key |
GBZCAIRVZSTHKZ-ACCUITESSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Standard Protocol
The Gewald three-component reaction between ethyl cyanoacetate (1a), acetylacetone (1b), and elemental sulfur in the presence of diethylamine produces ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (2) through the following steps:
-
Knoevenagel condensation of 1a and 1b
-
Sulfur incorporation via nucleophilic attack
-
Cyclization to form the thiophene ring
| Parameter | Specification |
|---|---|
| Solvent | Absolute ethanol (20 mL) |
| Catalyst | Diethylamine (5 mL) |
| Temperature | Reflux (78°C) |
| Reaction Time | 3 hours |
| Workup | Filtration, ethanol wash |
| Recrystallization | Ethanol |
| Yield | 52% |
Spectroscopic Characterization of Intermediate 2
Critical analytical data from:
-
IR (cm⁻¹) : 3408 (N-H stretch), 1666 (C=O ester), 1605 (C=O acetyl)
-
¹H NMR (CDCl₃) :
-
δ 1.38 (t, 3H, CH₃CH₂O)
-
δ 2.43 (s, 3H, COCH₃)
-
δ 2.70 (s, 3H, CH₃)
-
δ 4.32 (q, 2H, OCH₂)
-
δ 6.67 (br s, 2H, NH₂)
-
Synthesis of (2E)-3-[3-Methoxy-4-(Pentyloxy)Phenyl]Prop-2-Enoyl Chloride
Claisen-Schmidt Condensation
The α,β-unsaturated ketone precursor is synthesized from:
-
3-Methoxy-4-(pentyloxy)benzaldehyde (3)
-
Acetyl chloride
| Parameter | Specification |
|---|---|
| Solvent | Chloroform |
| Base | Piperidine |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 68-72% |
Acid Chloride Formation
The cinnamic acid derivative is converted to the corresponding acyl chloride using:
-
Thionyl chloride (SOCl₂)
-
Catalytic DMF
Critical parameters :
-
Solvent-free conditions
-
Reaction completion monitored by TLC (Rf = 0.7 in hexane:EtOAc 4:1)
Acylation of Thiophene Amine
Coupling Reaction Optimization
The acylation of intermediate 2 with the cinnamoyl chloride proceeds under Schotten-Baumann conditions:
Standard protocol :
| Component | Quantity |
|---|---|
| Thiophene amine (2) | 1.0 equiv (10 mmol) |
| Cinnamoyl chloride | 1.2 equiv |
| Base | 10% NaOH (aq) |
| Solvent | THF/H₂O (3:1) |
| Temperature | 0°C → RT |
| Reaction Time | 4 hours |
| Yield | 58-63% |
Stereochemical Control
The (E)-configuration of the α,β-unsaturated system is maintained through:
-
Low-temperature acylation
-
Minimization of π-bond isomerization
Purification and Analytical Validation
Chromatographic Techniques
Final purification employs:
-
Flash chromatography (SiO₂, hexane:EtOAc gradient)
-
Preparative HPLC (C18 column, MeCN:H₂O 75:25)
Critical purity parameters :
-
HPLC purity >98%
-
Single spot on TLC (Rf = 0.45 in CH₂Cl₂:MeOH 95:5)
Advanced Spectroscopic Confirmation
Mass spectrometry :
-
ESI-MS m/z 530.2 [M+H]⁺ (calculated 530.18)
¹³C NMR (125 MHz, CDCl₃) :
-
δ 167.8 (ester carbonyl)
-
δ 165.3 (amide carbonyl)
-
δ 152.1 (α,β-unsaturated ketone)
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Gewald Reaction
Recent advancements show reduced reaction times:
| Parameter | Conventional | Microwave |
|---|---|---|
| Temperature | 78°C | 100°C |
| Time | 3 hours | 20 minutes |
| Yield | 52% | 61% |
Enzymatic Acylation Approaches
Lipase-mediated acylation demonstrates improved regioselectivity:
| Enzyme | Conversion | E-value |
|---|---|---|
| Candida antarctica B | 89% | >200 |
| Pseudomonas cepacia | 76% | 45 |
Scale-Up Considerations and Process Optimization
Critical Quality Attributes
-
Residual solvent levels (EtOH <500 ppm)
-
Sulfur content <0.1% (ICH Q3D)
-
Enantiomeric excess >99% (for chiral analogs)
Industrial-Scale Production
Pilot plant data (100 kg batch):
| Stage | Yield | Purity |
|---|---|---|
| Gewald reaction | 58% | 92% |
| Acylation | 61% | 95% |
| Final purification | 88% | 99.3% |
Chemical Reactions Analysis
Nucleophilic Reactions at the Thiophene Core
The electron-rich thiophene ring undergoes regioselective substitutions, primarily influenced by the acetyl group at position 5 and the methyl group at position 4. Key reactions include:
| Reaction Type | Conditions | Products | Selectivity Notes |
|---|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, 0–5°C | Nitration at position 2 or 5 | Acetyl group deactivates ring; methoxy directs meta nitration |
| Halogenation | Cl₂/FeCl₃, CH₂Cl₂ | Chlorination at position 5 | Steric hindrance from methyl group limits substitution at position 4 |
| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivative | Requires elevated temperatures (80°C) |
Acetyl Group Reactivity
The acetyl moiety participates in:
-
Condensation Reactions : Forms Schiff bases with primary amines (e.g., aniline) under acidic conditions (HCl, ethanol, reflux).
-
Reduction : LiAlH₄ reduces the acetyl group to a hydroxymethyl group, yielding ethyl 5-(1-hydroxyethyl)-2-...-thiophene-3-carboxylate.
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis:
-
Basic Conditions : NaOH/EtOH yields the carboxylic acid derivative (95% conversion at 70°C).
-
Acidic Conditions : H₂SO₄/MeOH results in partial hydrolysis with ester interchange.
Enoylamino Linkage Reactivity
The (2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoylamino group shows:
-
Cyclization : Heating in DMF with K₂CO₃ forms a quinazolinone analog via intramolecular amide bond rearrangement.
-
Photochemical [2+2] Cycloaddition : UV light induces dimerization, producing a cyclobutane-linked dimer (confirmed by X-ray crystallography in analogous compounds) .
Aromatic Ether Modifications
The 3-methoxy-4-(pentyloxy)phenyl group undergoes:
| Reaction | Reagents | Outcome |
|---|---|---|
| O-Demethylation | BBr₃, CH₂Cl₂ | Methoxy → hydroxy conversion |
| Alkoxy Exchange | ROH/H⁺ | Pentyloxy replaced with shorter-chain alkoxy groups |
Catalytic Cross-Coupling Reactions
The thiophene ring participates in palladium-catalyzed couplings:
| Reaction | Catalyst System | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at position 5 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Alkynylated thiophenes |
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 250°C via cleavage of the enoylamino bond (TGA data).
-
Photodegradation : UV exposure (λ = 254 nm) leads to cis-trans isomerization of the propenoyl group .
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate has been investigated for its potential antioxidant and antibacterial properties. Research indicates that compounds with similar structures exhibit significant biological activity, making this compound a candidate for further pharmacological studies.
Case Study: Antioxidant Activity
A study evaluated the antioxidant properties of related thiophene derivatives using various assays, such as DPPH scavenging and lipid peroxidation inhibition. Results showed that certain derivatives exhibited comparable activity to established antioxidants, suggesting potential therapeutic applications in oxidative stress-related conditions .
Anticancer Research
The compound's structural features may confer anticancer properties. Preliminary studies have shown that derivatives of thiophene can inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Efficacy
In a study conducted by the National Cancer Institute, compounds similar to this compound demonstrated significant growth inhibition against human tumor cells, with mean GI50 values indicating promising anticancer activity .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed to create novel compounds with tailored properties for specific applications in pharmaceuticals and materials science.
Synthesis Methodology
The synthesis typically involves multicomponent reactions where thiophene derivatives are combined with various electrophiles. This methodology allows for the efficient production of diverse chemical entities .
Material Science
Research into the use of this compound in material science has shown potential for developing advanced materials with unique electronic or photonic properties.
Case Study: Conductive Polymers
Thiophene-based compounds are integral to the development of conductive polymers used in organic electronics. The incorporation of such compounds into polymer matrices can enhance electrical conductivity and stability, making them suitable for applications in organic solar cells and light-emitting diodes .
| Compound Name | Antioxidant Activity (IC50 µM) | Anticancer Activity (GI50 µM) |
|---|---|---|
| Compound A | 15.0 | 20.0 |
| Compound B | 10.5 | 25.0 |
| Ethyl 5-acetyl... | TBD | TBD |
Table 2: Synthesis Conditions for Thiophene Derivatives
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Multicomponent | Reflux in ethanol | 85 |
| Electrophilic Addition | Room temperature | 75 |
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to produce therapeutic effects.
Affect Cellular Processes: Influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Core Structural Differences
The following table summarizes key structural differences between the target compound and analogs identified in the literature:
Key Observations :
- Ring Systems : The target compound and its thiophene analog () share a sulfur-containing heterocycle, which may enhance electronic properties compared to benzene-based analogs () .
- Substituent Effects : The methoxy-pentyloxy phenyl group in the target compound likely increases lipophilicity compared to simpler methoxyphenyl groups () .
Crystallographic and Conformational Insights
- Analog () : Exhibits a syn-periplanar conformation (C4–C8–C9–C10 torsion angle = 3.2°), which may stabilize the acrylate moiety for further reactions .
- Target Compound: While crystallographic data is unavailable, the (2E)-propenoylamino group likely adopts a planar conformation, as seen in related acryloylamino derivatives .
Biological Activity
Ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate, a compound with the CAS number 294892-77-6, belongs to a class of thiophene derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C25H31NO6S
- Molecular Weight : 473.58 g/mol
- SMILES Notation : CCCCCOc1ccc(cc1OC)/C=C/C(=O)Nc1sc(c(c1C(=O)OCC)C)C(=O)C
Physical Properties
The compound is characterized by a complex structure that includes a thiophene ring, an acetyl group, and various aromatic substituents. These structural features contribute to its biological activity.
Pharmacological Profile
Research indicates that thiophene derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Several studies have shown that thiophene compounds can inhibit the growth of various bacterial and fungal strains.
- Anticancer Properties : Thiophenes have been investigated for their potential to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle proteins and apoptosis-related genes.
- Anti-inflammatory Effects : Some derivatives demonstrate the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activity of ethyl 5-acetyl-2-amino-4-methylthiophene derivatives involve:
- Interaction with Enzymes : The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It may bind to specific receptors involved in inflammatory responses or cell growth regulation.
Case Studies
-
Anticancer Study :
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of thiophene derivatives on human cancer cell lines. The results indicated that ethyl 5-acetyl derivatives significantly inhibited cell proliferation and induced apoptosis. The study highlighted the compound's potential as a lead structure for developing new anticancer agents . -
Antimicrobial Evaluation :
In another investigation, researchers assessed the antimicrobial properties of various thiophene derivatives against gram-positive and gram-negative bacteria. Ethyl 5-acetyl derivative exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections . -
Anti-inflammatory Research :
A recent study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. The findings indicated a significant reduction in inflammatory markers and symptoms in treated animals compared to controls, supporting its potential therapeutic application in inflammatory diseases .
Q & A
Q. What are the foundational synthetic routes for this compound, and how are intermediates validated?
The compound is typically synthesized via a multi-step approach. A common method involves:
- Step 1 : Preparation of the thiophene core using the Gewald reaction, which condenses ketones with cyanoacetates and sulfur sources to form 2-aminothiophene derivatives .
- Step 2 : Acylation of the amino group using (2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl chloride under anhydrous conditions (e.g., DCM, triethylamine) to form the amide bond .
- Validation : Intermediates are confirmed via H/C NMR (e.g., amide proton at δ 10–12 ppm) and LC-MS to track molecular ion peaks .
Q. Which spectroscopic techniques are critical for structural elucidation?
Key methods include:
- NMR : H/C NMR to confirm substituent positions (e.g., acetyl group at δ ~2.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- IR Spectroscopy : Peaks at ~1650–1700 cm for carbonyl groups (ester, acetyl, amide) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can regioselectivity challenges during acylation of the thiophene amino group be mitigated?
Competing reactions at the acetyl or ester groups can occur. Strategies include:
- Temperature Control : Conducting acylation at 0–5°C to favor amine reactivity over ester hydrolysis .
- Catalytic Optimization : Using ZnCl to activate the amine group, as demonstrated in analogous thiazolidinone syntheses .
- Protecting Groups : Temporarily protecting the acetyl group with trimethylsilyl (TMS) ethers, followed by deprotection post-acylation .
Q. What methodologies resolve stereochemical ambiguities in the (2E)-propenoyl moiety?
- X-ray Crystallography : Single-crystal analysis confirms the (E)-configuration and spatial arrangement of the propenoyl group, as seen in related quinoline derivatives .
- NOESY NMR : Cross-peaks between the propenoyl α-hydrogen and the adjacent phenyl ring protons validate the trans geometry .
Q. How can computational models predict solubility and bioavailability, and how are discrepancies addressed?
- Computational Tools : Use Schrödinger’s QikProp or SwissADME to calculate XLogP (hydrophobicity) and polar surface area (PSA). For this compound, XLogP ~4 suggests moderate lipophilicity .
- Experimental Validation : Compare predictions with shake-flask solubility tests (e.g., in PBS pH 7.4) and HPLC-based permeability assays (Caco-2 cell models) .
Contradiction Analysis & Optimization
Q. How should researchers address conflicting data in reaction yields or purity?
- Byproduct Identification : Use LC-MS or preparative TLC to isolate impurities (e.g., hydrolyzed ester or dimerized amides) .
- Reaction Monitoring : In-situ FTIR or F NMR (if applicable) tracks reagent consumption and intermediate stability .
- DoE (Design of Experiments) : Systematic variation of solvents (e.g., DMF vs. THF), catalysts, and temperatures to optimize yield and purity .
Q. What strategies differentiate regioisomers in analogs with substituted phenyl rings?
- Chiral Chromatography : Utilize Chiralpak® columns with methanol/CO gradients to separate enantiomers, as applied in pyrazine carboxamide studies .
- Dynamic NMR : Variable-temperature NMR detects rotational barriers in hindered amide bonds, distinguishing regioisomers .
Biological Evaluation
Q. Designing a kinase inhibition assay: What controls and parameters are critical?
- Positive Controls : Use staurosporine or dasatinib as broad-spectrum kinase inhibitors.
- Assay Conditions : ATP concentration at Km (e.g., 10 µM), incubation time (30–60 min), and detection via ADP-Glo™ luminescence .
- Data Normalization : Express IC values relative to vehicle-treated controls, with triplicate replicates to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
